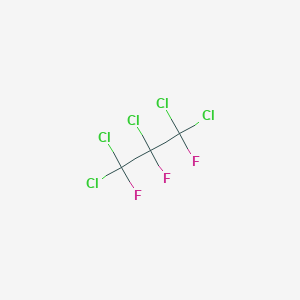
1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane
Descripción general
Descripción
1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane is a halogenated organic compound with the molecular formula C₃Cl₅F₃ This compound is characterized by the presence of five chlorine atoms and three fluorine atoms attached to a propane backbone
Métodos De Preparación
The synthesis of 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane typically involves the halogenation of propane derivatives. One common method includes the reaction of propane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form higher oxidation state compounds or reduced to form lower halogenated derivatives.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other halogenated compounds.
Biology: Researchers study its effects on biological systems to understand its potential toxicity and environmental impact.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially disrupting normal cellular functions. The pathways involved in its mechanism of action include oxidative stress and disruption of cellular membranes.
Comparación Con Compuestos Similares
1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane can be compared with other halogenated propanes, such as:
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane: Similar in structure but differs in the position of halogen atoms.
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane: Another isomer with different halogenation patterns.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.
Propiedades
IUPAC Name |
1,1,2,3,3-pentachloro-1,2,3-trifluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl5F3/c4-1(9,2(5,6)10)3(7,8)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVFMHLKEVWYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl5F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503091 | |
| Record name | 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1652-74-0 | |
| Record name | 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















